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molecular formula C11H17N3O3 B8627418 3-(5-tert-Butyl-3-isoxazolyl)-4-hydroxy-1-methyl-2-imidazolidinone CAS No. 78327-32-9

3-(5-tert-Butyl-3-isoxazolyl)-4-hydroxy-1-methyl-2-imidazolidinone

Cat. No. B8627418
M. Wt: 239.27 g/mol
InChI Key: SCFGLMLXZAQXGC-UHFFFAOYSA-N
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Patent
US04302239

Procedure details

A round bottom flask was charged with 2.6 grams of the 3-[5-(1,1-dimethylethyl)-3-isoxazoly]-1-methyl-(2,2-dimethoxyethyl)urea (prepared above), 150 milliliters of water and 1.5 milliliters of concentrated hydrochloric acid (HCl). The resulting mixture was heated until one phase formed, and crystals coated out on the sides of the flask and cooled; and the scrapings of the crystals and the solution were filtered. The crystalline precipitate was washed twice with separate portions of H2O, and then air dried to yield 1.9 grams of white crystals of 3-[5-(1,1-dimethylethyl)-3-isoxazolyl]-1-methyl-4-hydroxy-2-imidazolidinone. M.P. 173°-177° C., IR spectra (mull.) bands at 3400, 3140, 1700, and 1590 cm-1.
Name
3-[5-(1,1-dimethylethyl)-3-isoxazoly]-1-methyl-(2,2-dimethoxyethyl)urea
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([C:5]1[O:9][N:8]=[C:7]([NH:10][C:11](=[O:20])[N:12]([CH2:14][CH:15](OC)[O:16]C)[CH3:13])[CH:6]=1)([CH3:4])[CH3:3].Cl>O>[CH3:1][C:2]([C:5]1[O:9][N:8]=[C:7]([N:10]2[CH:15]([OH:16])[CH2:14][N:12]([CH3:13])[C:11]2=[O:20])[CH:6]=1)([CH3:4])[CH3:3]

Inputs

Step One
Name
3-[5-(1,1-dimethylethyl)-3-isoxazoly]-1-methyl-(2,2-dimethoxyethyl)urea
Quantity
2.6 g
Type
reactant
Smiles
CC(C)(C)C1=CC(=NO1)NC(N(C)CC(OC)OC)=O
Name
Quantity
1.5 mL
Type
reactant
Smiles
Cl
Name
Quantity
150 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was heated until one phase
CUSTOM
Type
CUSTOM
Details
formed
TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
and the scrapings of the crystals and the solution were filtered
WASH
Type
WASH
Details
The crystalline precipitate was washed twice with separate portions of H2O
CUSTOM
Type
CUSTOM
Details
air dried

Outcomes

Product
Name
Type
product
Smiles
CC(C)(C)C1=CC(=NO1)N1C(N(CC1O)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.9 g
YIELD: CALCULATEDPERCENTYIELD 87.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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